5-(2,4-Dichlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one
Description
Properties
CAS No. |
740812-31-1 |
|---|---|
Molecular Formula |
C17H22Cl2N2O2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-3-5-11(6-4-2)17(23)21-15(10-16(22)20-21)13-8-7-12(18)9-14(13)19/h7-9,11,15H,3-6,10H2,1-2H3,(H,20,22) |
InChI Key |
YGZRZZPRUUGGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
5-(2,4-Dichlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one is a compound of interest due to its potential biological activities. This pyrazolidinone derivative is characterized by the presence of a dichlorophenyl group and a propylpentanoyl moiety, contributing to its unique chemical properties and biological effects.
- Molecular Formula : C17H22Cl2N2O2
- Molecular Weight : 367.28 g/mol
- CAS Number : 71404087
Structural Characteristics
The compound features a pyrazolidinone ring, which is known for its diverse pharmacological properties. The dichlorophenyl substituent may enhance its interaction with biological targets, while the propylpentanoyl group can influence its lipophilicity and membrane permeability.
Anticancer Properties
Recent studies have indicated that compounds structurally related to 5-(2,4-Dichlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one exhibit significant anticancer activities. For instance, derivatives with similar functional groups have shown selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 0.25 | Vinblastine |
| HCT-116 (Colon) | 0.30 | Colchicine |
| A549 (Lung) | 0.28 | Sorafenib |
These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.
The biological activity of pyrazolidinones often involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, studies have demonstrated that compounds with a dichlorophenyl group can inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis.
Case Study: Inhibition of EGFR and VEGFR-2
In a comparative study, a related compound demonstrated an IC50 value of 0.2592 µM against VEGFR-2, indicating strong binding affinity and potential for therapeutic application in cancer treatment. The docking studies revealed that these compounds occupy the active site of the kinases effectively, forming critical hydrogen bonds that stabilize the interaction.
Anti-inflammatory Effects
Research has shown that pyrazolidinone derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to decreased production of pro-inflammatory mediators, providing a basis for their use in treating inflammatory diseases.
Antimicrobial Activity
Some studies suggest that similar compounds possess antimicrobial activity against various pathogens. The presence of the dichlorophenyl group may enhance this activity by disrupting bacterial membranes or interfering with metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-(2,4-Dichlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one and related compounds:
Key Structural and Functional Comparisons
Core Structure Differences Pyrazolidinone vs. Pyrazoles are more rigid and may exhibit stronger π-π stacking in receptor binding . Benzannulated Systems: Compounds like 6-(2,4-dichlorophenyl) benzoannulene derivatives (e.g., in ) feature fused aromatic systems, which increase planar surface area for kinase or receptor interactions compared to the monocyclic pyrazolidinone .
Substituent Effects 2,4-Dichlorophenyl Group: Common in cannabinoid ligands (e.g., SR141716A, AM251) and the target compound, this group enhances lipophilicity and likely contributes to hydrophobic binding pockets in receptors . Pentanoyl vs. Piperidine/Pyrrolidine Chains: The 2-propylpentanoyl side chain in the target compound may confer unique pharmacokinetic properties (e.g., solubility, half-life) compared to the piperidine carboxamide in SR141716A or fluorinated pyrrolidine in benzoannulene derivatives .
Biological Activity Cannabinoid Receptor Affinity: Pyrazole derivatives (SR141716A, AM251) are well-characterized CB1 antagonists, whereas the pyrazolidinone structure of the target compound may modulate selectivity between CB1/CB2 or other targets . Kinase Inhibition Potential: The benzoannulene derivatives in and target PI3Kα, suggesting that dichlorophenyl-containing compounds may also interact with kinase domains depending on core structure .
Research Implications and Limitations
- Structural Novelty: The pyrazolidinone core distinguishes the target compound from pyrazole-based cannabinoid ligands and benzannulated kinase inhibitors, warranting further studies on its target specificity.
- Data Gaps: Limited direct pharmacological data exist for 5-(2,4-Dichlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one; inferences rely on structural analogs.
- Synthetic Feasibility: The 2-propylpentanoyl group may pose synthetic challenges compared to simpler alkyl chains in related compounds .
Preparation Methods
Hydrazine Cyclocondensation with Ketoesters
A widely adopted strategy for pyrazolidin-3-one synthesis involves the reaction of substituted phenylhydrazines with β-ketoesters or diketones. For the target compound, 2,4-dichlorophenylhydrazine serves as the primary building block.
Procedure :
- Reactant Preparation : 2,4-Dichlorophenylhydrazine is synthesized via diazotization of 2,4-dichloroaniline followed by reduction.
- Cyclocondensation : The hydrazine reacts with ethyl 2-propylpentanoate (derived from 2-propylpentanoic acid) in a refluxing aqueous medium (4–6 hours, 80–100°C) to form the pyrazolidin-3-one core.
- Acylation : The intermediate is acylated with 2-propylpentanoyl chloride in the presence of a base (e.g., triethylamine) to install the 2-propylpentanoyl group at the N1 position.
Key Observations :
Hydrazide-Mediated Ring Closure
Alternative routes leverage hydrazide intermediates for controlled cyclization.
Procedure :
- Hydrazide Formation : Ethyl 2-propylpentanoate is treated with hydrazine hydrate to yield 2-propylpentanoyl hydrazide.
- Schiff Base Formation : The hydrazide reacts with 2,4-dichlorobenzaldehyde in ethanol under acidic conditions (HCl catalyst), forming a hydrazone intermediate.
- Cyclization : Intramolecular cyclization of the hydrazone in refluxing toluene (6 hours) generates the pyrazolidin-3-one scaffold.
Key Observations :
- Stereochemical Control : The E/Z isomerism of the hydrazone intermediate influences reaction kinetics, with the E-isomer favoring faster cyclization.
- Catalyst Selection : Use of acetic acid over hydrochloric acid reduces side reactions, achieving yields of 68–72%.
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar pyrazolidinone ring and dihedral angle of 87.2° between the aryl and acyl groups.
Industrial-Scale Optimization
Solvent Recycling
Patent CN104628647A highlights the use of aqueous reaction media to minimize organic solvent waste, reducing production costs by 30–40%.
Catalytic Enhancements
Incorporating zeolite catalysts (e.g., H-ZSM-5) during cyclocondensation improves regioselectivity, suppressing formation of the 4-isomer by >90%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
